Cas no 1261877-97-7 (2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl)

2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl
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- インチ: 1S/C14H9F6NO/c15-13(16,17)8-5-6-11(21)10(7-8)9-3-1-2-4-12(9)22-14(18,19)20/h1-7H,21H2
- InChIKey: BHEJOSLKSHPUBG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C=1)C1C=CC=CC=1OC(F)(F)F)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 369
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 4.9
2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011004130-250mg |
2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl |
1261877-97-7 | 97% | 250mg |
499.20 USD | 2021-05-28 | |
Alichem | A011004130-1g |
2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl |
1261877-97-7 | 97% | 1g |
1,475.10 USD | 2021-05-28 | |
Alichem | A011004130-500mg |
2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl |
1261877-97-7 | 97% | 500mg |
855.75 USD | 2021-05-28 |
2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenylに関する追加情報
2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl: A Comprehensive Overview
The compound 2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl, identified by the CAS number 1261877-97-7, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of biphenyl derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule's structure comprises two phenyl rings connected by a single bond, with substituents that include an amino group, a trifluoromethoxy group, and a trifluoromethyl group. These substituents contribute to the compound's distinct chemical and physical properties, making it a subject of interest in both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging innovative methodologies such as Suzuki coupling reactions and palladium-catalyzed cross-couplings. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and materials science. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl significantly influences the electronic characteristics of the biphenyl system, enhancing its stability and reactivity under various conditions.
In terms of physical properties, 2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl exhibits a high melting point due to the strong intermolecular forces arising from its fluorinated substituents. The compound is also known for its excellent solubility in polar solvents, which makes it suitable for use in various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its thermal stability further underscores its potential as a building block in the synthesis of more complex molecules.
The application of this compound extends into several domains, including pharmaceuticals, agrochemicals, and electronic materials. In the pharmaceutical industry, biphenyl derivatives like this one are often explored for their potential as kinase inhibitors or modulators of cellular signaling pathways. Recent studies have highlighted its ability to inhibit specific protein kinases involved in cancer cell proliferation, suggesting its role as a lead compound in anticancer drug development.
In the field of agrochemistry, the compound's electron-withdrawing groups make it an attractive candidate for herbicide development. Its ability to disrupt key biochemical pathways in weeds without adversely affecting crops has been demonstrated in preliminary trials. Furthermore, its fluorinated substituents contribute to enhanced bioavailability and reduced toxicity, making it a promising candidate for future agricultural applications.
The electronic properties of 2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl also make it relevant in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo charge transfer interactions under UV irradiation has been leveraged in designing novel optoelectronic materials with improved efficiency and stability.
From a research perspective, this compound serves as a valuable model system for studying fluorinated aromatic compounds. Its structure allows researchers to investigate the effects of fluorination on aromaticity, electron distribution, and reactivity. Recent computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns, further enhancing our understanding of fluorinated biphenyl systems.
In conclusion, 2-Amino-2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl is a multifaceted compound with significant implications across diverse scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.
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